![molecular formula C7H5ClN2 B1604137 3-Chloro-1h-pyrrolo[3,2-c]pyridine CAS No. 1000342-65-3](/img/structure/B1604137.png)

3-Chloro-1h-pyrrolo[3,2-c]pyridine

Overview

Description

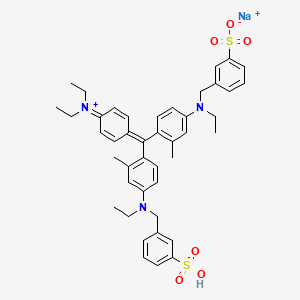

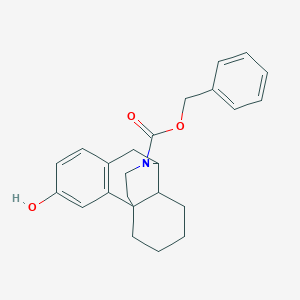

3-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a fused pyrrole and pyridine ring system. It has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol . The compound’s structure consists of a chlorinated pyridine ring fused to a pyrrole moiety.

Synthesis Analysis

Research on synthetic strategies for 1H-pyrrolo[3,2-c]pyridine derivatives has been reported from 2017 to 2021 . Various methods have been explored to assemble the pyrazolopyridine system, considering their advantages and drawbacks .

Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-pyrrolo[3,2-c]pyridine features a chlorinated pyridine ring fused to a pyrrole ring. The compound’s melting point is 214-215°C , and its density is 1.878 g/cm³ .

Chemical Reactions Analysis

The compound’s chemical reactions and biological activities have been studied in various contexts. For example, it has been investigated as an immunomodulator targeting Janus Kinase 3 (JAK3) for immune diseases .

Scientific Research Applications

Anticancer Activity

3-Chloro-1h-pyrrolo[3,2-c]pyridine: derivatives have shown promise in anticancer therapy. They exhibit inhibitory effects against FMS kinase, which is a potential target for cancer treatment. The development of these compounds as anticancer agents is an active area of research, with the aim of finding new therapeutic options for various types of cancer .

Analgesic Properties

Research has indicated that derivatives of 3-Chloro-1h-pyrrolo[3,2-c]pyridine possess significant analgesic properties. These compounds have been tested in models like the “hot plate” test and the “writhing” test, showing more effectiveness than aspirin in some cases. This suggests their potential use in pain management .

Sedative Effects

In addition to their analgesic activity, some 3-Chloro-1h-pyrrolo[3,2-c]pyridine derivatives have been found to have sedative effects. This could make them useful in the development of new sedatives, especially for patients who may not respond well to current medications .

Antidiabetic Potential

The biological activity of 3-Chloro-1h-pyrrolo[3,2-c]pyridine extends to antidiabetic effects. While the exact mechanisms are still under investigation, these compounds could offer a new approach to managing diabetes, possibly through novel interactions with biological pathways involved in glucose metabolism .

Antimycobacterial Applications

The antimycobacterial properties of 3-Chloro-1h-pyrrolo[3,2-c]pyridine derivatives make them candidates for the development of new treatments for mycobacterial infections, such as tuberculosis. This is particularly important given the rising resistance to existing antimycobacterial drugs .

Antiviral Uses

These compounds have also demonstrated antiviral activities, which could be harnessed in the fight against various viral infections. The exploration of 3-Chloro-1h-pyrrolo[3,2-c]pyridine in antiviral drug development could lead to new therapies for diseases currently lacking effective treatments .

Neurological Disorders

There is evidence that 3-Chloro-1h-pyrrolo[3,2-c]pyridine derivatives can be used to treat diseases of the nervous system. This includes potential applications in neurodegenerative diseases, where modulation of certain pathways could provide therapeutic benefits .

Immune System Modulation

Lastly, the impact of 3-Chloro-1h-pyrrolo[3,2-c]pyridine on the immune system has been noted, with implications for treating immune-related disorders. The ability to modulate immune responses gives these compounds a role in the development of new immunotherapies .

Mechanism of Action

Target of Action

3-Chloro-1h-pyrrolo[3,2-c]pyridine is a chemical compound that has been studied for its potential biological activities . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibitors of FGFRs can disrupt this process, potentially inhibiting tumor growth .

Biochemical Pathways

FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of FGFRs can disrupt these pathways, potentially leading to anti-tumor effects .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

Future Directions

properties

IUPAC Name |

3-chloro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQIJLFZFORHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646628 | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1h-pyrrolo[3,2-c]pyridine | |

CAS RN |

1000342-65-3 | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

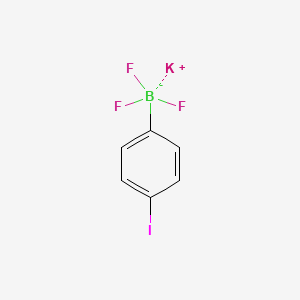

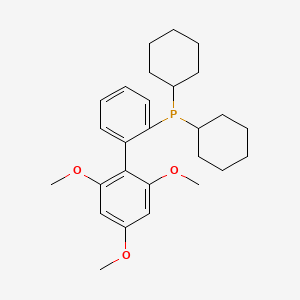

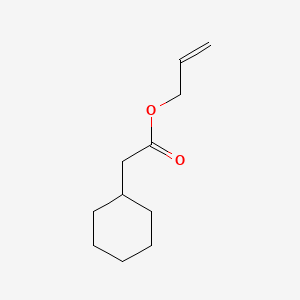

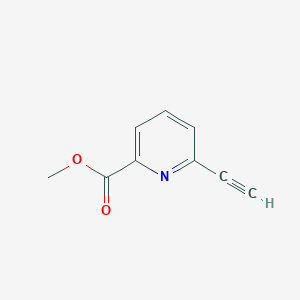

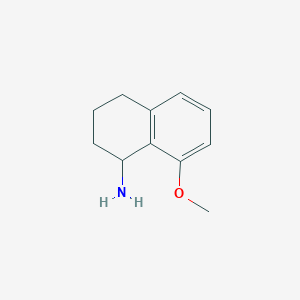

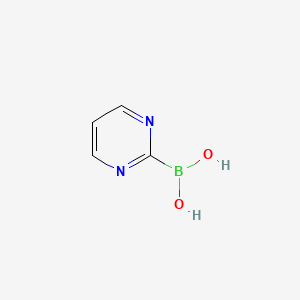

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.